4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole
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Overview
Description
4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,4-dinitrophenoxy group, a methyl group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenol, which is then reacted with appropriate reagents to introduce the pyrazole ring and other substituents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but lacks the pyrazole ring and additional phenyl groups.
4-(2,4-Dinitrophenoxy)benzaldehyde: Contains the 2,4-dinitrophenoxy group but has a benzaldehyde moiety instead of the pyrazole ring.
Uniqueness
4-(2,4-Dinitrophenoxy)-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its combination of a pyrazole ring with a 2,4-dinitrophenoxy group and two phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
62227-91-2 |
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Molecular Formula |
C22H16N4O5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-(2,4-dinitrophenoxy)-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C22H16N4O5/c1-24-21(16-10-6-3-7-11-16)22(20(23-24)15-8-4-2-5-9-15)31-19-13-12-17(25(27)28)14-18(19)26(29)30/h2-14H,1H3 |
InChI Key |
RUPPRRAUWTWNOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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